2,3,4-Trifluorobenzeneyl acetaldehyde
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Overview
Description
2,3,4-Trifluorobenzeneyl acetaldehyde is an organic compound with the molecular formula C8H5F3O. It is characterized by the presence of three fluorine atoms attached to a benzene ring and an acetaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluorobenzeneyl acetaldehyde typically involves the introduction of fluorine atoms into a benzene ring followed by the addition of an acetaldehyde group. One common method is the fluorination of benzene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The resulting trifluorobenzene derivative is then subjected to formylation reactions to introduce the acetaldehyde group .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The formylation step can be carried out using catalytic processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trifluorobenzeneyl acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, often under basic conditions.
Major Products:
Oxidation: 2,3,4-Trifluorobenzoic acid.
Reduction: 2,3,4-Trifluorobenzeneyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trifluorobenzeneyl acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds for enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism by which 2,3,4-Trifluorobenzeneyl acetaldehyde exerts its effects is primarily through its reactive aldehyde group and the electron-withdrawing nature of the fluorine atoms. The aldehyde group can form covalent bonds with nucleophiles, while the fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds. These properties make it a valuable intermediate in various chemical reactions and applications .
Comparison with Similar Compounds
- 2,3,5-Trifluorobenzeneyl acetaldehyde
- 2,4,5-Trifluorobenzeneyl acetaldehyde
- 2,3,4-Trifluorobenzeneyl alcohol
Comparison: 2,3,4-Trifluorobenzeneyl acetaldehyde is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to other trifluorobenzene derivatives. For instance, the electron-withdrawing effects of the fluorine atoms in the 2,3,4-positions can lead to different reactivity patterns in substitution and addition reactions compared to other isomers .
Properties
IUPAC Name |
2-(2,3,4-trifluorophenyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,4H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUZNVDPQFSOFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC=O)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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